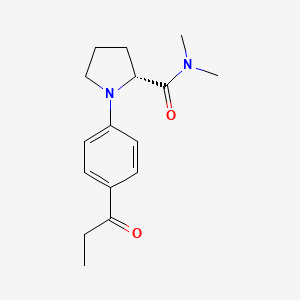
(R)-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a propionyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Propionyl Group: The propionyl group can be introduced via an acylation reaction using propionyl chloride or propionic anhydride.
Dimethylation: The dimethylamino group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of ®-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
®-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-propionylphenyl)-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-2-carboxamide
- ®-1-(4-propionylphenyl)-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-2-carboxamide
Uniqueness
®-N,N-dimethyl-1-(4-propionylphenyl)pyrrolidine-2-carboxamide is unique due to its specific structural features, such as the presence of the dimethylamino group and the propionyl group
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2R)-N,N-dimethyl-1-(4-propanoylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-4-15(19)12-7-9-13(10-8-12)18-11-5-6-14(18)16(20)17(2)3/h7-10,14H,4-6,11H2,1-3H3/t14-/m1/s1 |
InChI Key |
XOBCPIHVPVLJFO-CQSZACIVSA-N |
Isomeric SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCC[C@@H]2C(=O)N(C)C |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCCC2C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















